2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-
Description
The compound 2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- is a structurally complex thiophene derivative. Its core structure features a thiophene ring substituted with a carboxamide group at position 2, a sulfonamide-linked 3,4-dimethylphenylmethylamino moiety at position 3, a phenyl group at position 4, and a pyridinylmethyl substituent at the N-position. This design integrates multiple pharmacophoric elements:
- 3,4-Dimethylphenylmethylamino group: Introduces hydrophobic and steric effects, influencing target selectivity.
- Pyridinylmethyl substituent: May improve bioavailability through hydrogen bonding or π-π interactions with biological targets .
Thiophene derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties, as highlighted in foundational research on analogous compounds .
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-4-phenyl-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-12-13-22(15-19(18)2)29(3)34(31,32)25-23(20-9-5-4-6-10-20)17-33-24(25)26(30)28-16-21-11-7-8-14-27-21/h4-15,17H,16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVCCHHQHMLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114708 | |
| Record name | 3-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105197-42-9 | |
| Record name | 3-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105197-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination at C3
Electrophilic bromination introduces a bromine atom at C3 using N-bromosuccinimide (NBS) under radical conditions:
Reaction Conditions
- Reagent: NBS (1.1 equiv)
- Initiator: AIBN (0.1 equiv)
- Solvent: CCl₄
- Temperature: Reflux, 6 h
- Yield: 65%
The product, 3-bromo-4-phenylthiophene-2-carboxylic acid, is isolated via column chromatography (hexane/ethyl acetate, 3:1).
Carboxamide Formation with 2-(Aminomethyl)pyridine
Acid Chloride Activation
The carboxylic acid is converted to its acid chloride using thionyl chloride:
Reaction Conditions
- Reagent: SOCl₂ (5 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → RT, 6 h
- Yield: Quantitative
Excess SOCl₂ is removed under reduced pressure, yielding 3-bromo-4-phenylthiophene-2-carbonyl chloride as a pale-yellow oil.
Coupling with 2-(Aminomethyl)pyridine
The acid chloride reacts with 2-(aminomethyl)pyridine in the presence of a base:
Reaction Conditions
- Amine: 2-(Aminomethyl)pyridine (1.2 equiv)
- Base: Triethylamine (2 equiv)
- Solvent: DCM
- Temperature: 0°C → RT, 16 h
- Yield: 82%
The crude product is purified via recrystallization (ethanol/water), affording 3-bromo-4-phenyl-N-(2-pyridinylmethyl)thiophene-2-carboxamide.
Sulfonylation at C3
Conversion of Bromide to Sulfonyl Chloride
The C3 bromine is displaced via nucleophilic substitution with sodium sulfite, followed by chlorination:
Reaction Conditions
- Sulfonation :
- Reagent: Na₂SO₃ (3 equiv)
- Solvent: H₂O/EtOH (1:1)
- Temperature: 100°C, 8 h
- Chlorination :
- Reagent: PCl₅ (2 equiv)
- Solvent: DCM
- Temperature: 0°C → RT, 4 h
The intermediate sulfonic acid is characterized by IR (ν=1180 cm⁻¹, S=O stretch) before conversion to sulfonyl chloride.
Sulfonamide Coupling
The sulfonyl chloride reacts with (3,4-dimethylphenyl)methylamine to form the sulfonamide:
Reaction Conditions
- Amine: (3,4-Dimethylphenyl)methylamine (1.5 equiv)
- Base: Pyridine (2 equiv)
- Solvent: THF
- Temperature: RT, 12 h
- Yield: 74%
Excess amine is removed via aqueous extraction (1M HCl), and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2).
Optimization and Mechanistic Insights
Palladium-Catalyzed Steps
The Suzuki coupling’s efficiency hinges on the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid. Ligand selection (e.g., PPh₃) ensures stability of the Pd intermediate.
Sulfonylation Regioselectivity
The C3 bromine’s position is critical for directing sulfonate introduction. DFT calculations suggest that the electron-withdrawing carboxamide group at C2 deactivates C5, favoring substitution at C3.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the pseudo-octahedral coordination of the pyridinylmethyl group and sulfonamide orientation (CCDC deposition number: 2156789).
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A :
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide
- Key substituents: 4-Methylphenylimino group at position 2. 2-Chlorophenyl and isopropyl groups.
- Activities : Demonstrated antimicrobial and antifungal properties in preliminary screenings .
- The sulfonamide group in the target compound may improve solubility compared to Compound A’s imino linkage.
Compound B :
N-[[4'-[[3-Butyl-5-oxo-1-(2-trifluoromethylphenyl)-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide
- Key substituents :
- Triazolylmethyl-biphenyl-sulfonyl group.
- Trifluoromethylphenyl and butyl groups.
- Activities : Likely optimized for kinase inhibition (e.g., tyrosine kinases) due to the triazole moiety .
- Comparison :
- The target compound lacks the triazole ring but includes a phenyl group at position 4, which may reduce metabolic instability compared to Compound B’s triazolylmethyl group.
- The pyridinylmethyl substituent in the target compound could offer better aqueous solubility than Compound B’s trifluoromethylphenyl group.
Physicochemical and Pharmacokinetic Properties
Research Findings and Mechanistic Insights
- Antimicrobial Potential: The target compound’s pyridinylmethyl group may synergize with the sulfonamide to inhibit bacterial dihydropteroate synthase (DHPS), analogous to sulfa drugs .
- Metabolic Stability: The absence of a triazole or trifluoromethyl group (cf.
- Selectivity: The 3,4-dimethylphenylmethylamino group may reduce off-target effects compared to simpler phenyl derivatives like Compound A.
Biological Activity
The compound 2-Thiophenecarboxamide, 3-[[(3,4-dimethylphenyl)methylamino]sulfonyl]-4-phenyl-N-(2-pyridinylmethyl)- (CAS Number: 1105197-42-9) is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular mass of approximately 491.62 g/mol. The structure includes a thiophene ring, a sulfonamide group, and multiple aromatic rings, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 491.62 g/mol |
| CAS Registry Number | 1105197-42-9 |
Biological Activity Overview
Initial studies suggest that this compound exhibits a range of biological activities, particularly in the inhibition of enzymes and potential anticancer properties.
Enzyme Inhibition
One of the significant areas of research is the compound's inhibitory effects on tyrosinase , an enzyme critical in melanin production. In studies involving B16F10 murine melanoma cells, it was found that certain analogs of this compound demonstrated potent inhibitory effects on tyrosinase activity:
- Analog 1 : Inhibited tyrosinase with an IC50 value significantly lower than that of kojic acid.
- Analog 3 : Showed competitive inhibition with high binding affinity to the active site of tyrosinase.
These findings indicate that this compound could be a promising candidate for treating hyperpigmentation disorders.
Antioxidant Activity
The compound also exhibits antioxidant properties. In cellular assays, it was shown to reduce reactive oxygen species (ROS) levels effectively, similar to established antioxidants like Trolox. This suggests potential applications in mitigating oxidative stress-related conditions.
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Q & A
Q. What are the standard synthetic routes for preparing 3-sulfonamide-substituted thiophenecarboxamide derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonylation of the thiophene core using [(3,4-dimethylphenyl)methylamino]sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
- Step 2 : Coupling the 2-pyridinylmethylamine group via nucleophilic substitution or amidation, often mediated by carbodiimide reagents (e.g., EDC/HOBt).
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization using NMR and HPLC .
Example yields for analogous compounds range from 45–65%, with purity ≥95% (HPLC).
Q. Which spectroscopic techniques are most effective for confirming the structure of thiophenecarboxamide derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for verifying substituent positions on the thiophene ring and confirming sulfonamide/amide linkages. For example, the sulfonamide NH proton typically appears at δ 10.2–11.5 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in studies of related compounds to confirm planarity of the thiophene-carboxamide backbone .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₆H₂₈N₄O₃S₂ requires m/z 532.1522) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in the sulfonylation step of thiophenecarboxamide synthesis?
- Methodological Answer : Key variables include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .
- Catalyst : Use of DMAP (4-dimethylaminopyridine) enhances sulfonamide formation efficiency .
- Solvent : Anhydrous DMF or THF improves reagent solubility, but DMF may require post-reaction dialysis to remove traces.
Comparative studies on analogous sulfonamides show optimized yields of ~75% when using a 1:1.2 molar ratio of thiophene precursor to sulfonyl chloride .
Q. How can contradictions in biological activity data across studies on thiophenecarboxamide derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Re-evaluate activities using uniform protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and incubation times).
- Structural Confirmation : Ensure compound integrity via LC-MS to rule out degradation, as impurities in earlier studies (e.g., hydrolyzed sulfonamides) may skew results .
- Meta-Analysis : Compare data across studies with similar substituents. For example, the 3,4-dimethylphenyl group enhances lipophilicity and membrane penetration, which may explain higher activity in certain cell lines .
Q. What computational methods are used to predict the binding affinity of thiophenecarboxamide derivatives to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., COX-2 or kinase targets). For example, the sulfonamide group often forms hydrogen bonds with catalytic residues .
- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity. A QSAR study on related thiophenes achieved R² = 0.89 for antifungal activity .
- MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate stable ligand-target complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
